methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a benzoate moiety substituted with two fluorine atoms. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:
Borylation Reaction: The initial step involves the borylation of a suitable precursor, such as 2,4-difluorobenzoic acid, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronic ester intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides, and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol).
Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., dimethylformamide or acetonitrile).
Major Products
Suzuki Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several scientific research applications:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Material Science: This compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is employed in the development of chemical probes for studying biological processes and pathways.
Mechanism of Action
The mechanism of action of methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily related to its role as a boronic ester. Boronic esters are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Methyl 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This fluorination can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable intermediate in various chemical and biological applications .
Properties
CAS No. |
1629914-22-2 |
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Molecular Formula |
C14H17BF2O4 |
Molecular Weight |
298.1 |
Purity |
95 |
Origin of Product |
United States |
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